molecular formula C14H9NO2 B13894488 1-Nitro-2-(phenylethynyl)benzene CAS No. 35010-17-4

1-Nitro-2-(phenylethynyl)benzene

Cat. No.: B13894488
CAS No.: 35010-17-4
M. Wt: 223.23 g/mol
InChI Key: OXTHQALUIYPPEV-UHFFFAOYSA-N
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Description

1-Nitro-2-(phenylethynyl)benzene is an organic compound with the molecular formula C14H9NO2 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethynyl group (-C≡C-Ph) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-iodonitrobenzene with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: The use of palladium-catalyzed coupling reactions is a common strategy in industrial organic synthesis due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-(phenylethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 1-Amino-2-(phenylethynyl)benzene.

    Substitution: Various substituted benzene derivatives.

    Cyclization: Quinoxaline derivatives.

Mechanism of Action

The mechanism of action of 1-nitro-2-(phenylethynyl)benzene involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in reduction and substitution reactions, while the phenylethynyl group can engage in cyclization reactions. These reactions enable the compound to form a wide range of derivatives with diverse chemical and biological properties .

Comparison with Similar Compounds

    1-Nitro-2-(phenylethynyl)benzene: Contains a nitro group and a phenylethynyl group.

    1-Nitro-2-(phenyl)benzene: Contains a nitro group and a phenyl group.

    1-Nitro-2-(ethynyl)benzene: Contains a nitro group and an ethynyl group.

Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylethynyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for synthetic chemistry and various applications .

Properties

CAS No.

35010-17-4

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

1-nitro-2-(2-phenylethynyl)benzene

InChI

InChI=1S/C14H9NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H

InChI Key

OXTHQALUIYPPEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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